2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid
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Overview
Description
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid is a complex organic compound characterized by its dichloro and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid typically involves multiple steps. One common method includes the reaction of 2,6-dichloro-4-hydroxybenzene with an appropriate amine to form the intermediate compound. This intermediate is then further reacted with 5-hydroxyphenylacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxy or carboxylic acid groups, while reduction may result in the removal of chlorine atoms .
Scientific Research Applications
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-4-hydroxybenzene
- 5-hydroxyphenylacetic acid
- 2-amino-5-hydroxybenzoic acid
Uniqueness
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid is unique due to its specific combination of dichloro and hydroxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H11Cl2NO4 |
---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21)/i5+1,6+1,9+1,10+1,11+1,14+1 |
InChI Key |
DRZFITWJHHNHAD-PPLXDZAJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)CC(=O)O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2Cl)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |
Origin of Product |
United States |
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